![molecular formula C15H11NOS B12561477 2-[(Naphthalen-2-yl)sulfanyl]-1-oxo-1lambda~5~-pyridine CAS No. 185432-82-0](/img/structure/B12561477.png)
2-[(Naphthalen-2-yl)sulfanyl]-1-oxo-1lambda~5~-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Naphthalen-2-yl)sulfanyl]-1-oxo-1lambda~5~-pyridine is an organic compound that features a naphthalene moiety linked to a pyridine ring through a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Naphthalen-2-yl)sulfanyl]-1-oxo-1lambda~5~-pyridine typically involves the reaction of 2-naphthalenethiol with a pyridine derivative under specific conditions. One common method includes dissolving bipyridine and 2-naphthalenethiol in dimethylformamide (DMF), followed by the addition of copper(I) iodide (CuI) in acetonitrile. The mixture is then heated to 180°C for 20 hours under ultrasonication, resulting in the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(Naphthalen-2-yl)sulfanyl]-1-oxo-1lambda~5~-pyridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyridine ring or the naphthalene moiety.
Substitution: The naphthalene or pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like DMF or acetonitrile, and catalysts such as copper(I) iodide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the naphthalene or pyridine rings.
Scientific Research Applications
2-[(Naphthalen-2-yl)sulfanyl]-1-oxo-1lambda~5~-pyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 2-[(Naphthalen-2-yl)sulfanyl]-1-oxo-1lambda~5~-pyridine involves its interaction with molecular targets through its sulfur and nitrogen atoms. These interactions can modulate the activity of enzymes or proteins, leading to various biological effects. The compound’s ability to form stable complexes with metals also plays a role in its mechanism of action, particularly in coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
Di(naphthalen-2-yl)sulfane: Similar structure but lacks the pyridine ring.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Contains a naphthalene moiety but differs in the functional groups and overall structure.
Uniqueness
2-[(Naphthalen-2-yl)sulfanyl]-1-oxo-1lambda~5~-pyridine is unique due to its combination of a naphthalene moiety and a pyridine ring linked through a sulfur atom. This unique structure allows it to participate in a variety of chemical reactions and form stable complexes, making it valuable in multiple research and industrial applications.
Properties
CAS No. |
185432-82-0 |
|---|---|
Molecular Formula |
C15H11NOS |
Molecular Weight |
253.32 g/mol |
IUPAC Name |
2-naphthalen-2-ylsulfanyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C15H11NOS/c17-16-10-4-3-7-15(16)18-14-9-8-12-5-1-2-6-13(12)11-14/h1-11H |
InChI Key |
CWZNGCBGMJVBKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)SC3=CC=CC=[N+]3[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


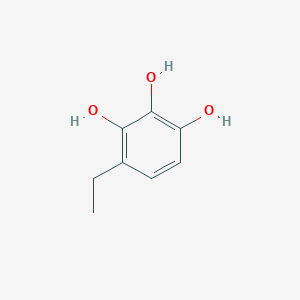
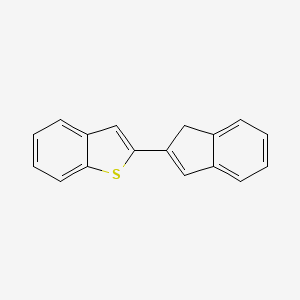
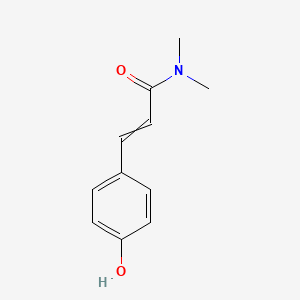
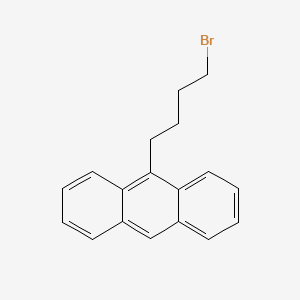
![Methanesulfonic acid--2-[4-(trifluoromethoxy)phenoxy]ethan-1-ol (1/1)](/img/structure/B12561415.png)
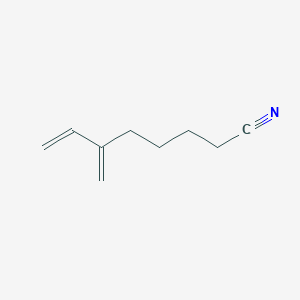

![N~1~-[4-(Diphenylamino)phenyl]-N~1~,N~3~-diphenylbenzene-1,3-diamine](/img/structure/B12561427.png)
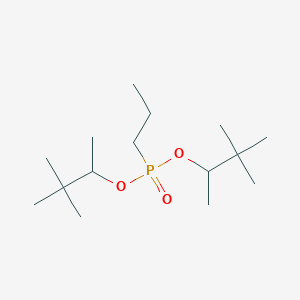

![methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B12561452.png)
![(3S,4R)-2,2-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-3,4-diol](/img/structure/B12561464.png)
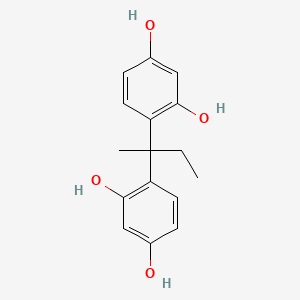
![2,6-Bis[(propan-2-yl)oxy]phenol](/img/structure/B12561487.png)
